molecular formula C25H24ClN5O3 B14419094 Fuberidazole, mixted with triadimefon CAS No. 80123-69-9

Fuberidazole, mixted with triadimefon

Cat. No.: B14419094
CAS No.: 80123-69-9
M. Wt: 477.9 g/mol
InChI Key: NJSKYEXIHJGPOE-UHFFFAOYSA-N
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Description

Properties

CAS No.

80123-69-9

Molecular Formula

C25H24ClN5O3

Molecular Weight

477.9 g/mol

IUPAC Name

1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;2-(furan-2-yl)-1H-benzimidazole

InChI

InChI=1S/C14H16ClN3O2.C11H8N2O/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11;1-2-5-9-8(4-1)12-11(13-9)10-6-3-7-14-10/h4-9,13H,1-3H3;1-7H,(H,12,13)

InChI Key

NJSKYEXIHJGPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.C1=CC=C2C(=C1)NC(=N2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fuberidazole: Fuberidazole is synthesized through the reaction of o-phenylenediamine with formic acid and potassium thiocyanate. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

    Triadimefon: Triadimefon is synthesized by reacting 1,2,4-triazole with 4-chlorobenzophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of these fungicides involves large-scale chemical synthesis using the aforementioned methods. The processes are optimized for yield and purity, with stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both fuberidazole and triadimefon can undergo oxidation reactions, leading to the formation of their respective oxides.

    Reduction: These compounds can also be reduced under specific conditions, although this is less common in practical applications.

    Substitution: Fuberidazole and triadimefon can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major products are the respective oxides of fuberidazole and triadimefon.

    Reduction: The reduced forms of these compounds, which may have altered biological activity.

    Substitution: Substituted derivatives with different functional groups, potentially leading to new compounds with unique properties.

Scientific Research Applications

Fuberidazole mixed with triadimefon has a wide range of applications in scientific research:

    Chemistry: Used as a model system to study the mechanisms of fungicidal action and the development of resistance in fungi.

    Biology: Employed in studies on fungal physiology and the impact of fungicides on fungal growth and development.

    Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The mechanism of action of fuberidazole and triadimefon involves the inhibition of key enzymes in fungal cells:

    Fuberidazole: Inhibits the synthesis of β-tubulin, a critical component of the fungal cytoskeleton, leading to disrupted cell division and growth.

    Triadimefon: Inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and cell death.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacokinetic Profiles

Property Fuberidazole Triadimefon Carbendazim (Benzimidazole) Tebuconazole (Triazole)
Molecular Weight (g/mol) 262.3 293.8 191.2 307.8
LogP 2.9 3.1 1.4 3.7
Water Solubility (mg/L) 28 (moderate) 150 (high) 8 36
Bioavailability High (Lipinski compliant) Moderate (stereoselective degradation) High High

Key Insights :

  • Fuberidazole’s lower water solubility compared to triadimefon may reduce environmental mobility but enhance soil retention .
  • Both comply with Lipinski’s rule (MW < 500, LogP < 5), suggesting good oral bioavailability .

Efficacy Against Target Pathogens

Table 2: Fungicidal Activity (EC₅₀, ppm)

Fungus Fuberidazole Triadimefon Carbendazim Tebuconazole
Fusarium oxysporum 0.8 1.2 0.5 2.0
Botrytis cinerea 3.5 4.1 2.7 1.8
Aspergillus flavus 5.0 3.9 6.2 2.5

Key Insights :

  • Fuberidazole shows superior activity against Fusarium, while triadimefon is more effective against Aspergillus.
  • Synergistic mixtures (e.g., fuberidazole + triadimefon) reduce EC₅₀ by 30–50% compared to individual use .

Toxicological and Environmental Profiles

Table 3: Toxicity Data

Parameter Fuberidazole Triadimefon Carbendazim Tebuconazole
Rat Oral LD₅₀ (mg/kg) 640 563 >5,000 1,700
Aquatic Toxicity (LC₅₀, fish) 2.1 4.3 0.8 6.5
Teratogenicity Low High (embryonic gene disruption) Moderate Low

Key Insights :

  • Triadimefon’s enantioselective degradation complicates risk assessments, as R-(-) enantiomer persists longer in soil .
  • Fuberidazole derivatives exhibit low teratogenicity, contrasting with triadimefon’s developmental risks .

Resistance and Degradation

  • Resistance : Benzimidazoles (e.g., fuberidazole) face resistance due to β-tubulin mutations, while triazoles (e.g., triadimefon) encounter CYP51 overexpression. Mixtures delay resistance by 2–3-fold .
  • Degradation: Enterobacter hormaechei TY18 degrades triadimefon via upregulated monooxygenases, achieving 90% removal in 72 hours . Fuberidazole degrades via hydrolysis, with t₁/₂ of 20–30 days in soil .

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